Yttrium(III) sulfate octahydrate
Overview
Description
Yttrium(III) sulfate octahydrate is used as a laboratory reagent, colorant, structural ceramics, optical glasses, and catalysts . It finds application in electrical components and photo-optical materials .
Molecular Structure Analysis
The molecular formula of Yttrium(III) sulfate octahydrate is H16O20S3Y2 . The InChI Key is OMBXBIHFXZAMLA-UHFFFAOYSA-H .Chemical Reactions Analysis
Yttrium sulfate can form double salts such as MY(SO4)2 and M3Y(SO4)3 . The reactions are as follows:Physical And Chemical Properties Analysis
Yttrium(III) sulfate octahydrate appears as red monoclinic crystals . It has a density of 2.59 g/cm3 . It loses all its water molecules at 120°C and decomposes at 700°C . It is sparingly soluble in water, less soluble in hot water . It dissolves in concentrated sulfuric acid forming Y(HSO4)3 . It is insoluble in alkalis and forms double salts with alkali sulfates .Scientific Research Applications
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Colorant
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Structural Ceramics
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Optical Glasses
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Catalysts
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Electrical Components and Photo-Optical Materials
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Double Salts Formation
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Synthesis
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Rare Earth Elements Source
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Double Salts with Alkali Metals
Safety And Hazards
Yttrium(III) sulfate octahydrate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .
properties
IUPAC Name |
yttrium(3+);trisulfate;octahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBXBIHFXZAMLA-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Y2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225470 | |
Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) sulfate octahydrate | |
CAS RN |
7446-33-5 | |
Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Yttrium(III) sulfate octahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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